

# Technical Guide: Structure Elucidation of N-Boc-N-methyl-D-Valinol

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## Compound of Interest

Compound Name: *N-Boc-N-methyl-D-Valinol*

Cat. No.: *B15606886*

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## Introduction

**N-Boc-N-methyl-D-Valinol** is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug discovery. Its structure combines the steric bulk of a valine side chain, N-methylation which can impart specific conformational constraints and metabolic stability, and a Boc protecting group for strategic deprotection in multi-step syntheses. The terminal alcohol functionality serves as a versatile handle for further chemical modifications. This document provides a comprehensive guide to its structure, properties, synthesis, and characterization.

## Chemical Structure and Properties

The structure of **N-Boc-N-methyl-D-Valinol** is deduced from its constituent parts: a D-valine core, an N-methyl group, an N-Boc (tert-butoxycarbonyl) protecting group, and a terminal alcohol resulting from the reduction of the carboxylic acid moiety.

Figure 1: Chemical Structure of **N-Boc-N-methyl-D-Valinol**

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Boc-N-methyl-D-Valinol**, derived from its structure and data from analogous compounds.

Property	Value	Reference/Basis
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub>	Deduced from structure
Molecular Weight	217.31 g/mol	Calculated from formula
Appearance	White to off-white solid or colorless oil	Analogy to Boc-D-valinol[1]
Chirality	(R)-configuration	Based on D-valine precursor
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.	General for Boc-protected amino alcohols
CAS Number	Not assigned (not commonly available)	-

## Synthesis and Logic

**N-Boc-N-methyl-D-Valinol** is most logically synthesized from its corresponding amino acid precursor, N-Boc-N-methyl-D-valine. This precursor can be obtained from D-valine through a two-step process of Boc-protection followed by N-methylation. The final step involves the reduction of the carboxylic acid to a primary alcohol.



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Figure 2: Proposed Synthetic Workflow

## Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for **N-Boc-N-methyl-D-Valinol**, which are crucial for its structure elucidation.

## NMR Spectroscopy

1H NMR (CDCl <sub>3</sub> , 400 MHz)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
δ 3.60 - 3.75	m	1H	CH-N	
δ 3.45 - 3.55	m	2H	CH <sub>2</sub> OH	
δ 2.85	s	3H	N-CH <sub>3</sub>	
δ 2.50 (broad)	s	1H	OH	
δ 1.90 - 2.05	m	1H	CH-(CH <sub>3</sub> ) <sub>2</sub>	
δ 1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	
δ 0.95	d	3H	CH <sub>3</sub> (isopropyl)	
δ 0.90	d	3H	CH <sub>3</sub> (isopropyl)	

13C NMR (CDCl <sub>3</sub> , 100 MHz)	Predicted Chemical Shift (ppm)	Assignment
δ 156.5	C=O (Boc)	
δ 79.5	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	
δ 65.0	CH <sub>2</sub> OH	
δ 62.5	CH-N	
δ 31.0	N-CH <sub>3</sub>	
δ 28.5	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	
δ 27.0	CH-(CH <sub>3</sub> ) <sub>2</sub>	
δ 19.5	CH <sub>3</sub> (isopropyl)	
δ 18.5	CH <sub>3</sub> (isopropyl)	

Note: Due to hindered rotation around the N-Boc bond, some signals in both 1H and 13C NMR spectra may appear broadened or as a mixture of rotamers.

## Mass Spectrometry and Infrared Spectroscopy

Technique	Expected Observations
Mass Spectrometry (ESI+)	m/z 218.17 [M+H] <sup>+</sup> , 240.15 [M+Na] <sup>+</sup> , 162.11 [M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup> , 118.12 [M-Boc+H] <sup>+</sup>
Infrared (IR) Spectroscopy (thin film, cm <sup>-1</sup> )	3400 (broad, O-H stretch), 2960 (C-H stretch, aliphatic), 1685 (C=O stretch, urethane), 1365 & 1390 (t-butyl split), 1160 (C-O stretch)

## Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of **N-Boc-N-methyl-D-Valinol**.

### Synthesis of N-Boc-N-methyl-D-valine

This procedure is adapted from established methods for the N-methylation of Boc-protected amino acids.

- **Setup:** A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
- **Reagents:** Dry tetrahydrofuran (THF) is added to the flask, followed by N-Boc-D-valine (1.0 eq.). The solution is stirred until the solid dissolves.
- **Cooling:** The flask is cooled to 0 °C in an ice bath.
- **Addition of Methyl Iodide:** Methyl iodide (CH<sub>3</sub>I, 4.0 eq.) is added to the cooled solution.
- **Addition of Base:** Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) is added portion-wise over 1-2 hours. Vigorous bubbling (H<sub>2</sub> evolution) will be observed.
- **Reaction:** After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
- **Quenching:** The reaction is carefully quenched by cooling to 0 °C and adding isopropanol dropwise until bubbling ceases, followed by the slow addition of water.

- **Workup:** The solvent is partially removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3x).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

## Reduction of N-Boc-N-methyl-D-valine to N-Boc-N-methyl-D-Valinol

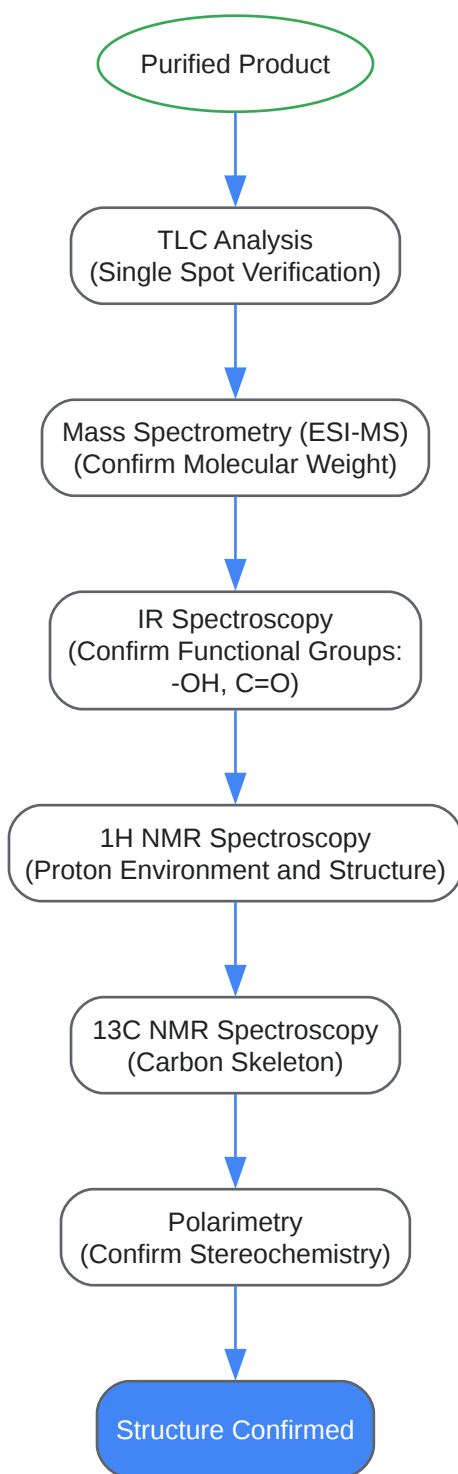
This protocol describes a common method for reducing N-protected amino acids.

- **Setup:** A flame-dried round-bottom flask with a stir bar is placed under an inert atmosphere.
- **Reagents:** A solution of N-Boc-N-methyl-D-valine (1.0 eq.) in dry THF is prepared in the flask.
- **Reducing Agent:** In a separate flask, a slurry of sodium borohydride ( $\text{NaBH}_4$ , 1.2 eq.) in dry THF is prepared and cooled to 0 °C.
- **Activation:** A solution of iodine ( $\text{I}_2$ , 0.5 eq.) in dry THF is added slowly to the  $\text{NaBH}_4$  slurry. The mixture is stirred for 30 minutes at 0 °C to generate borane in situ.
- **Addition:** The solution of N-Boc-N-methyl-D-valine is added dropwise to the activated reducing agent at 0 °C.
- **Reaction:** The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- **Quenching:** The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.
- **Workup:** The mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

- Purification: The organic layer is dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The resulting crude product can be purified by silica gel chromatography to afford pure **N-Boc-N-methyl-D-Valinol**.

## Characterization Workflow

A logical workflow for the characterization and confirmation of the final product is essential.



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Figure 3: Characterization Workflow

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## References

- 1. chemimpex.com [chemimpex.com]
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